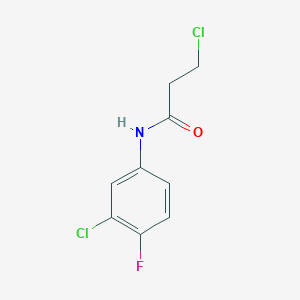

3-chloro-N-(3-chloro-4-fluorophenyl)propanamide

Description

Properties

IUPAC Name |

3-chloro-N-(3-chloro-4-fluorophenyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2FNO/c10-4-3-9(14)13-6-1-2-8(12)7(11)5-6/h1-2,5H,3-4H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJQJGNHCAHOAMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CCCl)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404497 |

Source

|

| Record name | 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131605-66-8 |

Source

|

| Record name | 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-chloro-N-(3-chloro-4-fluorophenyl)propanamide synthesis protocol

An In-Depth Technical Guide to the Synthesis of 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide

Abstract

This technical guide provides a comprehensive, field-proven protocol for the synthesis of this compound (CAS No. 131605-66-8). This halogenated aromatic amide is a valuable chemical intermediate, serving as a versatile building block for the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs).[1] The presence of both chlorine and fluorine atoms on the phenyl ring enhances its utility in drug development by potentially improving binding affinity to protein targets and metabolic stability. This document details the underlying chemical principles, a step-by-step experimental procedure, characterization methods, and critical safety considerations intended for an audience of researchers, scientists, and drug development professionals.

Introduction and Strategic Importance

This compound is a chlorinated amide derivative with the molecular formula C₉H₈Cl₂FNO.[2] Its structure is strategically significant in medicinal chemistry. The N-aryl amide linkage is a common and stable feature in many pharmaceutical compounds, while the halogenated phenyl moiety offers specific advantages. Halogenation can profoundly alter a molecule's physicochemical properties, often enhancing metabolic stability by blocking sites susceptible to oxidative metabolism. The specific arrangement of chloro and fluoro substituents on the phenyl ring provides distinct electronic properties and potential interaction points for molecular targets, making this compound a key precursor in targeted drug discovery programs. This guide outlines a robust and reproducible synthesis route based on the principles of nucleophilic acyl substitution.

Synthesis Pathway: Nucleophilic Acyl Substitution

The most direct and efficient method for synthesizing this compound is the acylation of 3-chloro-4-fluoroaniline with 3-chloropropionyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Causality of Experimental Choices:

-

Nucleophile: 3-chloro-4-fluoroaniline provides the nucleophilic amine group (-NH₂) which attacks the electrophilic carbonyl carbon.

-

Electrophile: 3-chloropropionyl chloride is an ideal electrophile. The chloride attached to the carbonyl group is an excellent leaving group, making the acyl chloride highly reactive and driving the reaction to completion.

-

Acid Scavenger: The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. This acid can protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. To prevent this, a non-nucleophilic organic base, such as triethylamine (TEA), is used as an "acid scavenger" to neutralize the HCl in situ, forming triethylammonium chloride.[3][4]

-

Solvent: An anhydrous aprotic solvent, such as dichloromethane (DCM), is employed to prevent the highly reactive 3-chloropropionyl chloride from hydrolyzing, which would form the much less reactive carboxylic acid.

-

Temperature Control: The reaction is highly exothermic. Initiating the reaction at a reduced temperature (0-5 °C) is crucial to control the reaction rate, prevent the formation of side products, and ensure safety.[3][4]

Reaction Mechanism

The synthesis proceeds via a well-established two-step addition-elimination mechanism.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-chloro-4-fluoroaniline attacks the electrophilic carbonyl carbon of 3-chloropropionyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.

-

Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the C=O double bond, and simultaneously, the chloride ion is expelled as the leaving group.

-

Deprotonation: The resulting protonated amide is deprotonated by triethylamine (TEA) to yield the final neutral amide product, this compound, and triethylammonium chloride.

Caption: Nucleophilic acyl substitution mechanism for the synthesis.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate safety and engineering controls.

Materials and Reagents

| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| 3-chloro-4-fluoroaniline | 367-21-5 | 145.56 | 20.0 | 1.0 |

| 3-chloropropionyl chloride | 625-36-5 | 126.97 | 21.0 | 1.05 |

| Triethylamine (TEA) | 121-44-8 | 101.19 | 24.0 | 1.2 |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | - |

| 1M Hydrochloric Acid (HCl) | 7647-01-0 | - | - | - |

| Sat. Sodium Bicarbonate (NaHCO₃) | 144-55-8 | - | - | - |

| Brine (Sat. NaCl) | 7647-14-5 | - | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | - | - |

Step-by-Step Methodology

-

Reaction Setup: To a 250 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-chloro-4-fluoroaniline (2.91 g, 20.0 mmol) and anhydrous dichloromethane (DCM, 80 mL). Stir until all solids dissolve.

-

Base Addition: Add triethylamine (3.34 mL, 2.43 g, 24.0 mmol) to the solution. Cool the flask to 0-5 °C using an ice-water bath.

-

Acylation: In a separate dry dropping funnel, prepare a solution of 3-chloropropionyl chloride (2.05 mL, 2.67 g, 21.0 mmol) in anhydrous DCM (20 mL). Add this solution dropwise to the stirred aniline solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C. A white precipitate (triethylammonium chloride) will form.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

-

Aqueous Workup: Quench the reaction by slowly adding 50 mL of deionized water. Transfer the mixture to a 500 mL separatory funnel.

-

Phase Separation & Washing: Separate the organic layer. Wash the organic layer sequentially with:

-

50 mL of 1M HCl (to remove excess triethylamine).

-

50 mL of saturated NaHCO₃ solution (to remove any remaining acid).

-

50 mL of brine (to reduce the solubility of organic material in the aqueous phase).

-

-

Drying and Solvent Removal: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a pure solid. An expected yield is typically in the range of 85-95%.

Characterization and Quality Control

Confirm the identity, structure, and purity of the synthesized compound using standard analytical techniques.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₈Cl₂FNO | [2] |

| Molecular Weight | 236.07 g/mol | [1][2] |

| Appearance | White to off-white solid | Typical for this class of compound |

| Boiling Point | 383 °C at 760 mmHg | N/A |

Analytical Methods

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons (typically in the 7.0-8.0 ppm region) and the two aliphatic methylene groups (-CH₂CH₂-) as triplets in the 2.5-4.0 ppm region.

-

¹³C NMR: The carbon NMR will confirm the presence of the correct number of aromatic and aliphatic carbons, as well as the characteristic amide carbonyl signal around 170 ppm.

-

Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M+) corresponding to the calculated molecular weight (236.07), along with a characteristic isotopic pattern for a molecule containing two chlorine atoms.

-

High-Performance Liquid Chromatography (HPLC): Purity should be assessed by HPLC, with a target purity of >98%.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the amide C=O stretch (around 1660-1680 cm⁻¹) and a peak for the N-H stretch (around 3250-3350 cm⁻¹).

Process Workflow and Safety

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Critical Safety and Handling Precautions

All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemically resistant gloves.

-

3-chloropropionyl chloride: Highly corrosive, toxic, and a lachrymator (causes tearing).[5][6] It reacts violently with water and moisture to release HCl gas.[5][7] Handle with extreme care under anhydrous conditions.

-

3-chloro-4-fluoroaniline: Toxic if swallowed, inhaled, or in contact with skin.[8][9] May cause damage to organs through prolonged exposure.[9] Avoid creating dust.

-

Triethylamine: Flammable liquid and vapor. Corrosive and causes skin and eye burns.

-

Dichloromethane (DCM): Volatile solvent. Inhalation may cause respiratory irritation. It is a suspected carcinogen.

Waste Disposal: All organic and aqueous waste must be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local regulations.

Conclusion

This guide presents a validated and efficient protocol for the synthesis of this compound. By carefully controlling the reaction conditions, particularly temperature, and adhering to the described workup procedure, researchers can reliably obtain this valuable intermediate in high yield and purity. The principles and steps outlined herein provide a solid foundation for the production of this and similar halogenated N-aryl amides for applications in pharmaceutical research and development.

References

-

3-Chloropropionyl chloride - Hazardous Agents . Haz-Map. [Link]

-

3-Chloro-4-fluoroaniline | C6H5ClFN | CID 9708 . PubChem, National Institutes of Health. [Link]

-

3-CHLOROPROPIONYL CHLORIDE . VanDeMark Chemical Inc. [Link]

-

3-Chloropropionyl chloride | C3H4Cl2O | CID 69364 . PubChem, National Institutes of Health. [Link]

-

3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS . Loba Chemie. [Link]

-

Safety Data Sheet: 3-Chloro-4-fluoroaniline . Carl ROTH. [Link]

-

An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral . Taylor & Francis Online. [Link]

-

A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide . SpringerLink. [Link]

-

This compound . ChemBK. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Buy 3-chloro-N-(4-fluorophenyl)propanamide (EVT-369970) | 56767-37-4 [evitachem.com]

- 5. 3-Chloropropionyl chloride - Hazardous Agents | Haz-Map [haz-map.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. 3-Chloropropionyl chloride | C3H4Cl2O | CID 69364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Chloro-4-fluoroaniline | C6H5ClFN | CID 9708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cdhfinechemical.com [cdhfinechemical.com]

Introduction: Unraveling the Therapeutic Potential of a Novel Propanamide Derivative

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide

This compound is a halogenated propanamide derivative with a chemical structure suggestive of potential biological activity.[1] Preliminary investigations into similar compounds, such as 3-chloro-N-(4-chlorophenyl)propanamide, have hinted at possible antimicrobial and anticancer properties.[2] However, the precise molecular targets and biochemical pathways through which this compound exerts its effects remain largely uncharacterized.[3] This guide provides a comprehensive, technically-grounded roadmap for researchers and drug development professionals to systematically investigate and define the mechanism of action (MOA) of this and similar novel small molecules.[4] We will move beyond a simple listing of protocols to a strategic, multi-phased approach that integrates cutting-edge techniques with foundational biochemical principles. The experimental workflows described herein are designed to be self-validating, ensuring a high degree of scientific rigor from initial target discovery to final mechanistic confirmation.

Phase 1: Broad-Spectrum Target Identification – Casting a Wide and Unbiased Net

The initial phase of an MOA study for a novel compound is exploratory. The goal is to move from a general phenotypic observation (e.g., cell death, inhibition of microbial growth) to a list of credible, high-affinity protein targets. To achieve this in an unbiased manner, we will employ powerful chemical proteomics and biophysical methods that survey a large portion of the cellular proteome for direct binding events.

Kinobead-Based Affinity Profiling for Kinase Target Discovery

Given that protein kinases are a major class of drug targets and their dysregulation is implicated in numerous diseases, assessing the interaction of our compound with the human kinome is a logical and high-yield starting point.[5] The kinobeads approach utilizes an affinity matrix composed of multiple, non-selective kinase inhibitors immobilized on a solid support to capture a broad range of kinases from a cell lysate.[6] By incubating the lysate with our test compound prior to the kinobeads, we can identify targets through a competitive binding experiment.[6]

The causality behind this choice is that it allows for the simultaneous screening of our compound against hundreds of endogenously expressed kinases in a near-native state, providing a more biologically relevant interaction profile than assays using recombinant proteins.[6]

Caption: Isothermal dose-response CETSA workflow for target engagement validation.

Phase 2: Target Validation and Mechanistic Dissection

Once a list of high-confidence candidate targets has been generated, the next phase is to rigorously validate these interactions using orthogonal methods and to begin mapping their downstream functional consequences.

Biochemical Assays for Direct Measurement of Enzyme Inhibition

If the candidate target is an enzyme (e.g., a protein kinase), its inhibition by this compound must be confirmed using a purified, recombinant version of the protein. [7]This allows for the precise determination of inhibitory potency (IC50) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). [8] The rationale for this step is to confirm a direct, functional interaction between the compound and the purified target, free from the complexities of the cellular environment. This provides quantitative data on the compound's potency and selectivity. [9]

| Parameter | Description | Value |

| IC50 | The concentration of the compound that inhibits 50% of the enzyme's activity. | Hypothetical Value |

| Ki | The inhibition constant, representing the affinity of the inhibitor for the enzyme. | Hypothetical Value |

| Mode of Inhibition | The mechanism by which the compound inhibits the enzyme (e.g., competitive). | Hypothetical Value |

Mapping Downstream Signaling Consequences

A compound's interaction with its target will invariably perturb cellular signaling pathways. [5]Identifying these downstream effects is critical to understanding the compound's overall cellular MOA. If a protein kinase is confirmed as a target, we can investigate the phosphorylation status of its known substrates using techniques like Western blotting. A decrease in substrate phosphorylation upon compound treatment would serve as a pharmacodynamic biomarker of target engagement and functional inhibition.

For example, if our compound is found to inhibit the PI3K/Akt/mTOR pathway, we would expect to see a dose-dependent decrease in the phosphorylation of key downstream effectors like Akt and S6 ribosomal protein. [10]

Caption: Hypothetical signaling pathway modulated by the compound.

Detailed Experimental Protocols

Protocol 1: Kinobeads Competition Binding Assay

-

Cell Lysate Preparation: Culture and harvest cells (e.g., a panel of cancer cell lines) and lyse them in a non-denaturing buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

Compound Incubation: Aliquot 1 mg of protein lysate per sample. Add this compound to the desired final concentration (e.g., 1 µM and 10 µM). Include a DMSO vehicle control. Incubate for 45 minutes at 4°C with gentle rotation.

-

Kinobead Incubation: Add a slurry of pre-washed kinobeads to each lysate sample. Incubate for 1 hour at 4°C with gentle rotation.

-

Washing: Pellet the beads by centrifugation and wash them three times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Digestion: Elute the bound proteins from the beads. A common method is on-bead digestion, where trypsin is added directly to the washed beads to digest the bound proteins into peptides.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use a label-free quantification software to compare the abundance of each identified protein between the compound-treated samples and the DMSO control. Proteins that show a significant, dose-dependent reduction in abundance in the compound-treated samples are considered potential targets. [11]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

-

Cell Plating and Treatment: Plate cells in a multi-well format and allow them to adhere. Treat the cells with a range of concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours) in the incubator.

-

Thermal Challenge: Seal the plate and heat it in a PCR cycler or a specialized heating device to a pre-determined temperature for 3 minutes. This temperature should be on the steep part of the target's melting curve, determined in a preliminary experiment.

-

Cell Lysis: Immediately after heating, lyse the cells. A common method is three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

-

Separation of Soluble Fraction: Centrifuge the plates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins and cell debris.

-

Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein using an appropriate method, such as Western blot, ELISA, or mass spectrometry-based proteomics.

-

Data Analysis: Plot the amount of soluble target protein as a function of the compound concentration. A sigmoidal curve indicates ligand-induced stabilization and allows for the determination of an EC50 for target engagement. [12]

Protocol 3: Generic Enzyme Inhibition Assay (e.g., for a Kinase)

-

Assay Setup: In a microplate, combine a reaction buffer, the purified kinase, and varying concentrations of this compound (typically a serial dilution). Include positive (no inhibitor) and negative (no enzyme) controls.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrates (e.g., a peptide substrate and ATP).

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a pre-determined time, ensuring the reaction remains in the linear range. [13]4. Reaction Termination and Detection: Stop the reaction (e.g., by adding EDTA). Quantify the product formation. For kinases, this is often the amount of ADP produced, which can be measured using a variety of commercial kits (e.g., luminescence-based).

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value. [13]

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted strategy for the comprehensive elucidation of the mechanism of action of this compound. By integrating unbiased, proteome-wide screening with specific, quantitative biochemical and cell-based validation assays, researchers can build a robust and well-supported model of how this compound functions at the molecular and cellular levels. The insights gained from this systematic approach are indispensable for advancing a novel compound through the drug discovery pipeline, enabling informed decisions on lead optimization, biomarker development, and potential therapeutic applications.

References

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. [Link]

-

Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC. [Link]

-

Kinobeads workflow. Cells are pre-incubated with increasing drug... - ResearchGate. [Link]

-

Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. [Link]

-

The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. [Link]

-

CETSA. [Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery - PMC - PubMed Central. [Link]

-

Biochemical Assay Development: Strategies to Speed Up Research - BellBrook Labs. [Link]

-

Optimized chemical proteomics assay for kinase inhibitor profiling. - Semantic Scholar. [Link]

-

Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

-

Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute. [Link]

-

Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC. [Link]

-

Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

-

Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. [Link]

-

The Experimentalist's Guide to Machine Learning for Small Molecule Design | ACS Applied Bio Materials. [Link]

-

Mechanism of Action: discover your small molecule's interactions and targets. [Link]

-

Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations - MDPI. [Link]

-

Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer - PMC - NIH. [Link]

-

This compound - ChemBK. [Link]

-

3-Chloro-N-(4-chlorophenyl)propanamide | C9H9Cl2NO | CID 177064 - PubChem. [Link]

-

3-Chloro-N-(4-methoxyphenyl)propanamide - PMC - NIH. [Link]

-

A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC - NIH. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Buy 3-chloro-N-(4-chlorophenyl)propanamide | 19314-16-0 [smolecule.com]

- 3. benchchem.com [benchchem.com]

- 4. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]

- 5. researchgate.net [researchgate.net]

- 6. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]

- 7. bellbrooklabs.com [bellbrooklabs.com]

- 8. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]

- 10. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide (CAS: 131605-66-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide, a halogenated aromatic propanamide with significant utility as a key building block in medicinal chemistry and organic synthesis. While primarily recognized as a crucial intermediate in the development of more complex bioactive molecules, this guide will also explore its intrinsic chemical properties, synthesis, and potential, albeit less documented, biological activities. The document is structured to provide both foundational knowledge and practical insights for professionals engaged in drug discovery and chemical research, emphasizing the causality behind synthetic choices and analytical methodologies.

Chemical Identity and Physicochemical Properties

This compound is a white to off-white solid at room temperature. Its chemical structure is characterized by a propanamide backbone with a chlorine atom at the 3-position and a 3-chloro-4-fluorophenyl group attached to the amide nitrogen.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 131605-66-8 | [1] |

| Molecular Formula | C₉H₈Cl₂FNO | [1] |

| Molecular Weight | 236.07 g/mol | [1] |

| Physical Form | Solid | [2] |

| Storage Temperature | Inert atmosphere, room temperature | [2] |

Synthesis and Reaction Mechanism

The primary and most efficient synthesis of this compound involves the nucleophilic acyl substitution of 3-chloro-4-fluoroaniline with 3-chloropropionyl chloride.[2] This reaction is a cornerstone of amide bond formation in organic chemistry.

Diagram 1: Synthesis of this compound

Caption: General synthesis scheme.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure based on established methods for similar amide syntheses.[2]

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-chloro-4-fluoroaniline (1.0 eq) and a suitable base such as triethylamine (1.1 eq) in an anhydrous solvent like dichloromethane (DCM).

-

Acylation: Cool the solution to 0-5°C using an ice bath. Add a solution of 3-chloropropionyl chloride (1.05 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 10°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure this compound.

Role in Drug Discovery and Medicinal Chemistry

The primary significance of this compound lies in its role as a versatile intermediate for the synthesis of pharmacologically active molecules. The presence of two reactive sites—the chloro group on the propanamide tail and the halogenated phenyl ring—allows for diverse chemical modifications.

A Building Block for Targeted Therapies

This compound serves as a key structural motif in the development of more complex molecules with a range of biological activities, including:

-

Antimalarial Agents: It is a precursor for compounds that exhibit potent activity against the intraerythrocytic stages of the Plasmodium falciparum parasite.[2]

-

Neurological Drug Candidates: It has been used in the synthesis of positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4), which show potential for treating Parkinson's disease.[2]

-

Antifungal Agents: The this compound scaffold is utilized in the creation of purine analogs with potential antifungal properties.[2]

-

Oncology: Derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a critical target in cancer therapy.[3]

Diagram 2: Role as a Chemical Intermediate

Caption: Therapeutic applications of derivatives.

Potential Biological Activity

While predominantly used as a synthetic intermediate, preliminary studies suggest that this compound and structurally similar compounds may possess inherent biological activity. Halogenation of organic molecules is a known strategy to enhance antimicrobial efficacy.[4][5]

-

Antimicrobial Properties: Initial research indicates potential efficacy against various bacterial strains.[3] The halogenated phenyl ring and the reactive chloroalkyl chain may contribute to this activity.

-

Anti-inflammatory Effects: Some evidence suggests it may have inflammation-reducing properties, making it a candidate for further investigation in inflammatory disease models.[3]

-

Anticancer Potential: There are preliminary findings on its ability to inhibit the proliferation of certain cancer cell lines, such as leukemia and breast cancer.[3] The proposed mechanism may involve interaction with EGFR.[3]

It is crucial to note that the biological data for the title compound itself is limited, and further in-depth studies are required to validate these initial observations and elucidate the mechanisms of action.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and quality of this compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Table 2: Analytical Methods for Characterization

| Technique | Purpose | Expected Observations/Parameters |

| ¹H NMR | Structural Elucidation | Signals corresponding to the aromatic protons (with splitting patterns influenced by chloro and fluoro substituents), the -NH proton of the amide, and the two methylene groups of the propanamide chain. |

| ¹³C NMR | Structural Confirmation | Resonances for the carbonyl carbon of the amide, the aromatic carbons (with C-F and C-Cl influenced shifts), and the two aliphatic carbons. |

| Mass Spectrometry (MS) | Molecular Weight and Fragmentation | The molecular ion peak corresponding to the exact mass of the compound. The fragmentation pattern would likely show losses of the chloroalkyl chain and cleavage of the amide bond. |

| Infrared (IR) Spectroscopy | Functional Group Identification | Characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1650 cm⁻¹), and C-Cl stretching. |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | A single major peak under optimized conditions (e.g., C18 column with a mobile phase of acetonitrile and water).[6] |

Workflow for Quality Control

Diagram 3: Analytical Workflow for Quality Control

Caption: A typical quality control workflow.

Safety and Handling

This compound is classified as a hazardous chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] Work should be conducted in a well-ventilated fume hood.

Hazard Statements: [2]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

For comprehensive safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with a critical role in the synthesis of advanced pharmaceutical compounds. Its bifunctional nature allows for the construction of diverse molecular architectures, leading to the development of novel therapeutics in areas such as oncology, infectious diseases, and neurology. While its own biological profile is not extensively characterized, the foundational understanding of its synthesis, reactivity, and analytical characterization provided in this guide serves as an essential resource for researchers and scientists in the field of drug discovery and development.

References

-

Watanabe, K., et al. (2004). Potent antibacterial activity of halogenated compounds against antibiotic-resistant bacteria. Planta Medica, 70(11), 1029-1032. Retrieved from [Link]

-

Jia, F., et al. (2018). The Effect of Halogenation on the Antimicrobial Activity, Antibiofilm Activity, Cytotoxicity and Proteolytic Stability of the Antimicrobial Peptide Jelleine-I. International Journal of Molecular Sciences, 19(12), 3855. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). HPLC Method for Analysis of Propanoyl chloride, 3-chloro-. Retrieved from [Link]

Sources

- 1. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. spectrabase.com [spectrabase.com]

- 4. Potent antibacterial activity of halogenated compounds against antibiotic-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of halogenation on the antimicrobial activity, antibiofilm activity, cytotoxicity and proteolytic stability of the antimicrobial peptide Jelleine-I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate on Newcrom BH | SIELC Technologies [sielc.com]

A Comprehensive Technical Guide to 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-chloro-N-(3-chloro-4-fluorophenyl)propanamide is a halogenated amide derivative with significant potential as a chemical intermediate and building block in the fields of pharmaceutical research and organic synthesis.[1] Its molecular structure, featuring a propanamide core with two chlorine atoms and a fluorine atom at specific positions on the phenyl ring, provides a versatile scaffold for the development of novel compounds with diverse biological activities. This guide offers an in-depth analysis of its chemical properties, synthesis, and potential applications, providing a critical resource for professionals in drug discovery and development.

Physicochemical Properties and Molecular Structure

The fundamental characteristics of this compound are summarized in the table below. Understanding these properties is crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value |

| Molecular Formula | C₉H₈Cl₂FNO[1][2][3][4][5] |

| Molecular Weight | 236.07 g/mol [1][2][4][5][6] |

| CAS Number | 131605-66-8[1][2][3][6] |

| Boiling Point | 383°C at 760 mmHg[1] |

| Flash Point | 185.4°C[1] |

| Density | 1.417 g/cm³[1] |

| Synonyms | 3-chloro-N-(3-chloro-4-fluoro-phenyl)propionamide[1] |

The presence of both chloro and fluoro substituents on the phenyl ring, combined with the reactive chloropropyl side chain, offers multiple sites for further chemical modification, making it a valuable precursor in the synthesis of more complex molecules.[1]

Synthesis Protocol

The synthesis of this compound is typically achieved through the acylation of 3-chloro-4-fluoroaniline with 3-chloropropionyl chloride. This nucleophilic acyl substitution reaction is a standard method for amide bond formation.

Experimental Workflow: Synthesis of this compound

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

-

Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chloro-4-fluoroaniline and a suitable base (e.g., triethylamine, to neutralize the HCl byproduct) in an anhydrous aprotic solvent such as dichloromethane (DCM).

-

Reaction: Cool the mixture to 0-5°C using an ice bath. Add 3-chloropropionyl chloride dropwise to the stirred solution. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching and Extraction: Upon completion, the reaction is quenched with water or a dilute aqueous acid solution. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

Washing: The combined organic layers are washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine to remove unreacted starting materials and byproducts.

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by a suitable method, such as column chromatography on silica gel, to yield the pure this compound.

Applications in Research and Development

The primary application of this compound is as a key intermediate in the synthesis of pharmacologically active compounds and other complex organic molecules.[1]

-

Pharmaceutical Intermediate: Its structure is a key component in the development of novel therapeutic agents. The halogenated phenyl ring is a common motif in many bioactive molecules, influencing properties such as metabolic stability and binding affinity to biological targets.

-

Building Block in Organic Synthesis: The presence of reactive sites allows for a variety of chemical transformations, making it a versatile building block for creating a diverse range of organic compounds.[1] The chloro and fluoro substituents provide opportunities for further functionalization and modification.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is classified as an irritant.[1] Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable chemical compound for researchers and scientists in the field of drug development and organic synthesis. Its well-defined physicochemical properties, established synthetic route, and versatile chemical structure make it a crucial intermediate for the creation of novel and complex molecules with potential therapeutic applications. This guide provides a foundational understanding of this compound, empowering researchers to leverage its potential in their scientific endeavors.

References

-

LookChem. (n.d.). Cas 131605-66-8, this compound. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

Chemsigma. (n.d.). This compound [131605-66-8]. Retrieved from [Link]

Sources

Unlocking the Potential of a Versatile Scaffold: A Technical Guide to the Research Applications of 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide

Foreword: The Uncharted Territory of a Halogenated Amide

In the vast landscape of chemical compounds available to the modern researcher, some stand out not for what is known, but for what is yet to be discovered. 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide (CAS No. 131605-66-8) is one such molecule. While primarily recognized as a chemical intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs), its own intrinsic biological potential remains largely unexplored[1][2]. This technical guide aims to bridge that gap, providing a comprehensive overview of this compound and, more importantly, a roadmap for its potential research applications. By examining its structure and the activities of its analogues, we can illuminate promising avenues for investigation in medicinal chemistry and chemical biology. This document is intended for researchers, scientists, and drug development professionals poised to explore new molecular frontiers.

Core Compound Analysis: Physicochemical Properties and Synthesis

A thorough understanding of a compound's fundamental characteristics is the bedrock of any research endeavor. Here, we consolidate the known properties of this compound.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 131605-66-8 | [1][3] |

| Molecular Formula | C₉H₈Cl₂FNO | [1][2] |

| Molecular Weight | 236.07 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Boiling Point | 383°C at 760 mmHg | [1] |

| Density | 1.417 g/cm³ | [1] |

| Flash Point | 185.4°C | [1] |

| Appearance | White to off-white solid (presumed) | [4] |

| Solubility | Expected to be soluble in organic solvents like DCM and DMSO, with limited aqueous solubility | [4] |

Synthesis Protocol: Amide Bond Formation

The most direct and widely reported method for synthesizing this compound is via nucleophilic acyl substitution[2]. This reaction involves the acylation of 3-chloro-4-fluoroaniline with 3-chloropropionyl chloride.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)[2].

-

Addition of Amine: Dissolve 3-chloro-4-fluoroaniline (1.0 eq) in the chosen solvent.

-

Base Addition: Add a suitable base, such as triethylamine or pyridine (1.1 eq), to the solution. This will act as an acid scavenger to neutralize the HCl byproduct[2].

-

Cooling: Cool the reaction mixture to 0°C in an ice bath.

-

Acylation: Add 3-chloropropionyl chloride (1.05 eq) dropwise to the cooled solution while stirring. Maintain the temperature at 0°C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Potential Research Application I: Antimicrobial Drug Discovery

The presence of halogenated phenyl rings is a common feature in many antimicrobial agents, as these substitutions can enhance membrane permeability and metabolic stability[5]. Furthermore, derivatives of similar N-arylpropanamides and related chloro-phenyl compounds have shown promising antibacterial and antifungal activities[4][6][7]. This provides a strong rationale for investigating this compound as a potential antimicrobial agent.

Proposed Mechanism of Action

Based on related compounds, potential mechanisms could involve the disruption of essential bacterial processes such as cell wall synthesis or lipid biosynthesis, leading to compromised cell membrane integrity[2][4]. The reactive 3-chloropropanamide moiety could also act as a covalent handle, irreversibly binding to key bacterial enzymes.

Experimental Workflow for Antimicrobial Screening

Caption: Workflow for antimicrobial evaluation of the target compound.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO. Prepare a panel of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) cultured to the mid-logarithmic phase.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Add a standardized inoculum of the microbial suspension to each well. Include positive (microbes only) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

Analysis: Determine the MIC as the lowest concentration of the compound that completely inhibits visible microbial growth.

Potential Research Application II: Anticancer Agent Development

The 3-chloro-4-fluorophenyl moiety is present in several compounds investigated for anticancer properties. For instance, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine has demonstrated potent activity against colorectal cancer cell lines by inducing apoptosis and cell cycle arrest[8]. While structurally distinct, the shared phenyl substitution pattern suggests that this compound could serve as a scaffold for novel antiproliferative agents.

Hypothetical Signaling Pathway Disruption

Given the structural alerts, the compound could potentially interfere with kinase signaling pathways crucial for cancer cell proliferation and survival, or it could induce cellular stress leading to apoptosis. The halogenated phenyl group can facilitate interactions within hydrophobic pockets of ATP-binding sites in kinases.

Caption: Hypothetical mechanism of anticancer activity.

Protocol: In Vitro Antiproliferative Assay (MTT Assay)

-

Cell Culture: Seed human cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (prepared from a DMSO stock) for 48-72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Potential Research Application III: Modulator of Neurological Targets

Intriguingly, compounds containing the 3-chloro-4-fluorophenyl group have been identified as modulators of neurological receptors. A notable example is VU0418506, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4), which has shown potential for treating Parkinson's disease[4][8]. This precedent suggests that our compound of interest could be explored for its effects on CNS targets.

Rationale for Neuromodulatory Activity

The specific arrangement of chloro and fluoro substituents on the phenyl ring can influence the molecule's electronic properties and its ability to fit into specific binding pockets on receptors or enzymes within the central nervous system. The propanamide linker provides conformational flexibility, allowing the molecule to adopt a favorable orientation for target engagement.

Protocol: Initial Radioligand Binding Assay

To screen for potential CNS targets, a broad panel of radioligand binding assays can be employed. This is a high-throughput method to identify potential interactions with known receptors, transporters, and ion channels.

-

Assay Panel Selection: Select a commercially available binding assay panel that includes a diverse range of CNS targets (e.g., GPCRs, ion channels, transporters).

-

Compound Submission: Submit this compound at a standard screening concentration (e.g., 10 µM).

-

Binding Reaction: The compound is incubated with cell membranes or recombinant proteins expressing the target of interest, along with a specific radioligand for that target.

-

Detection: The amount of radioligand displaced by the test compound is measured, and the percentage of inhibition of binding is calculated.

-

Hit Identification: Significant inhibition (e.g., >50%) at the screening concentration identifies a "hit" and warrants further investigation, such as determining the binding affinity (Ki) through concentration-response curves.

Safety and Handling

While a comprehensive toxicity profile is not available, related compounds are classified as hazardous[2][9]. It is prudent to handle this compound with appropriate safety precautions.

-

Hazard Statements (presumed based on analogues): Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[2].

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection[10][11].

-

Handling: Use in a well-ventilated area or with appropriate exhaust ventilation. Avoid dust formation[9][11].

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place at room temperature[11].

Conclusion and Future Directions

This compound represents a molecule of latent potential. While its current role is primarily as a synthetic building block, its structural features, supported by the biological activities of related compounds, strongly suggest that it is a candidate for focused biological screening. The experimental frameworks provided in this guide offer clear, actionable pathways to investigate its potential as an antimicrobial, anticancer, or neuromodulatory agent. The journey from a chemical intermediate to a lead compound is challenging, but for molecules like this, the exploration is a compelling scientific endeavor.

References

-

This compound. LookChem. [Link]

-

This compound. ChemBK. [Link]

-

N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide. PubChem. [Link]

-

This compound Safety Data Sheets(SDS). LookChem. [Link]

-

Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. National Center for Biotechnology Information. [Link]

-

Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. ResearchGate. [Link]

Sources

- 1. Cas 131605-66-8,this compound | lookchem [lookchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. Buy 3-chloro-N-(4-fluorophenyl)propanamide (EVT-369970) | 56767-37-4 [evitachem.com]

- 5. benchchem.com [benchchem.com]

- 6. Buy 3-chloro-N-(4-chlorophenyl)propanamide | 19314-16-0 [smolecule.com]

- 7. researchgate.net [researchgate.net]

- 8. Buy N~1~-(3-CHLORO-4-FLUOROPHENYL)-3-(PHENYLSULFONYL)PROPANAMIDE (EVT-4548115) [evitachem.com]

- 9. lookchem.com [lookchem.com]

- 10. chemscene.com [chemscene.com]

- 11. echemi.com [echemi.com]

A Technical Guide to 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide: A Versatile Scaffold in Medicinal Chemistry

Introduction

3-chloro-N-(3-chloro-4-fluorophenyl)propanamide is a halogenated aromatic propanamide that has emerged as a significant building block in the landscape of medicinal chemistry and drug discovery.[1] Its chemical structure, characterized by a propanamide backbone with chloro and fluorophenyl substituents, provides a versatile scaffold for the synthesis of a diverse range of biologically active molecules.[1] The presence of halogen atoms, particularly chlorine and fluorine, is a strategic design element in medicinal chemistry, often enhancing metabolic stability and modulating the pharmacokinetic and pharmacodynamic properties of a compound.[2] This guide provides an in-depth exploration of the synthesis, potential mechanisms of action, and diverse applications of this compound and its derivatives, offering valuable insights for researchers and professionals in drug development.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of this compound is essential for its application in synthesis and biological studies.

| Property | Value | Source |

| CAS Number | 131605-66-8 | [1][3] |

| Molecular Formula | C₉H₈Cl₂FNO | [1][3] |

| Molecular Weight | 236.07 g/mol | [1][3] |

| Physical Form | Solid | [4] |

| Storage | Inert atmosphere, Room Temperature | [4] |

Synthesis and Reaction Chemistry

The synthesis of this compound is most commonly achieved through a nucleophilic acyl substitution reaction. This process involves the acylation of 3-chloro-4-fluoroaniline with 3-chloropropionyl chloride.

Primary Synthetic Pathway: Acylation

The foundational synthesis relies on the reaction between 3-chloro-4-fluoroaniline and 3-chloropropionyl chloride. The amine group of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. A base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

3-chloro-4-fluoroaniline

-

3-chloropropionyl chloride

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 3-chloro-4-fluoroaniline in anhydrous DCM.

-

Cool the solution to 0-5°C using an ice bath.

-

Slowly add triethylamine to the solution with continuous stirring.

-

In a separate vessel, dissolve 3-chloropropionyl chloride in anhydrous DCM.

-

Add the 3-chloropropionyl chloride solution dropwise to the cooled aniline solution over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Alternative Synthetic Routes

While direct acylation is the most prevalent method, alternative pathways offer flexibility, particularly when avoiding the handling of acid chlorides is desired. One such method involves the use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with Hydroxybenzotriazole (HOBt) to facilitate the amide bond formation between 3-chloropropionic acid and 3-chloro-4-fluoroaniline. However, this route often necessitates longer reaction times and more extensive purification to remove byproducts.[1]

Caption: Synthetic routes to this compound.

Mechanism of Action and Biological Significance

While the precise molecular targets of this compound itself are not extensively documented in publicly available literature, its role as a key pharmacophore in a multitude of bioactive derivatives provides significant insight into its potential mechanisms of action. The core structure appears to serve as a versatile scaffold that, when appropriately functionalized, can interact with a range of biological targets.

Derivatives of this compound have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The mechanism often involves the inhibition of specific enzymes or the modulation of receptor activity.[1]

Antimicrobial Activity

Derivatives of this compound have shown promise as antimicrobial agents.[5][6] For instance, a series of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives were synthesized and evaluated for their antimicrobial properties.[5] The compound 2-(4-hydroxybenzylidene)-N-(3-chloro-4-fluorophenyl)hydrazinecarboxamide was identified as a particularly active antibacterial agent.[5] The proposed mechanism for some of these derivatives involves the inhibition of enzymes crucial for bacterial cell wall synthesis.[1]

Anticancer Potential

A significant area of investigation for derivatives of this scaffold is in oncology. Initial studies have indicated that some derivatives can inhibit the proliferation of cancer cell lines, including leukemia and breast cancer.[1]

A notable target for these derivatives is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is frequently overexpressed or mutated in various cancers.[2][7] The 3-chloro-4-fluorophenyl moiety is a key structural feature in several known EGFR inhibitors. For example, N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ium-4-ylpropoxy)quinazolin-4-amine (Gefitinib) is a well-established EGFR inhibitor.[8] The structural similarity suggests that derivatives of this compound may also bind to the ATP-binding site of EGFR, thereby inhibiting its downstream signaling pathways that promote cell proliferation and survival.

Another explored avenue is the inhibition of Aurora Kinase B (AURKB), a key regulator of cell division, which is often overexpressed in cancer.[9] A series of quinazoline derivatives incorporating the N-(3-fluorophenyl)acetamide moiety have been developed as potent and selective AURKB inhibitors with oral bioavailability.[9]

Caption: Potential biological targets of derivatives of the core scaffold.

Neurological Applications

Derivatives have also been explored for their potential in treating neurological disorders. For instance, VU0418506, which contains the N-(3-chloro-4-fluorophenyl) moiety, acts as a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4).[1] This receptor is a promising target for the treatment of Parkinson's disease.[1]

Applications in Drug Discovery and Development

The versatility of this compound makes it a valuable starting material for the generation of compound libraries for high-throughput screening. Its amenability to further chemical modification allows for the systematic exploration of structure-activity relationships (SAR).

Key Application Areas:

-

Oncology: As a scaffold for the development of kinase inhibitors (e.g., EGFR, AURKB) for cancer therapy.[1][9]

-

Infectious Diseases: As a precursor for novel antibacterial and antifungal agents.[5]

-

Neuroscience: For the synthesis of modulators of CNS targets like mGlu4 for potential treatment of neurodegenerative diseases.[1]

-

Inflammatory Diseases: The core structure has been incorporated into molecules with anti-inflammatory properties.[1]

Analytical Methodologies

The purity and characterization of this compound and its derivatives are critical for reliable biological evaluation. A combination of chromatographic and spectroscopic techniques is typically employed.

| Analytical Technique | Application |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification.[1] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile impurities and byproducts.[1] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. |

| Infrared (IR) Spectroscopy | Identification of functional groups. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. |

Conclusion

This compound stands out as a privileged scaffold in modern medicinal chemistry. Its straightforward synthesis and the strategic placement of halogen atoms provide a robust starting point for the development of a wide array of therapeutic agents. The demonstrated success of its derivatives in targeting key players in cancer, infectious diseases, and neurological disorders underscores the immense potential of this chemical entity. Future research will likely continue to uncover novel biological activities and refine the therapeutic applications of compounds derived from this versatile building block.

References

- This compound - Benchchem. (URL: )

-

Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives - ResearchGate. (URL: [Link])

-

Synthesis of N1-(3-chloro-4-flouropheny)-N4- substituted semicarbazones as novel anticonvulsant agents | Request PDF - ResearchGate. (URL: [Link])

- nngcontent-ng-c1597341111="" class="ng-star-inserted">1-(3-chloro-4-fluorophenyl)-3-(phenylsulfonyl)propanamide - EvitaChem. (URL: )

- This compound - ChemBK. (URL: )

-

Overview of Amide Derivatives in Medicinal Chemistry and Chemical Biology. (URL: [Link])

-

Targeting Cytotoxic Agents through EGFR-Mediated Covalent Binding and Release - NIH. (URL: [Link])

-

New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed Central. (URL: [Link])

-

N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ium-4-ylpropoxy)quinazolin-4-amine - PubChem. (URL: [Link])

-

Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed. (URL: [Link])

Sources

- 1. Buy 3-chloro-N-(4-fluorophenyl)propanamide (EVT-369970) | 56767-37-4 [evitachem.com]

- 2. Targeting Cytotoxic Agents through EGFR-Mediated Covalent Binding and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ium-4-ylpropoxy)quinazolin-4-amine | C22H25ClFN4O3+ | CID 44629454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Antimicrobial Assays Using 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Framework for Evaluating Novel Propanamide Derivatives

The rise of antimicrobial resistance necessitates the exploration of novel chemical entities for their therapeutic potential.[1][2] Propanamide derivatives have emerged as a promising class of compounds, with various analogues demonstrating significant antimicrobial activity.[3][4][5] This document provides a comprehensive guide for the systematic evaluation of 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide , a halogenated secondary amide, in antimicrobial susceptibility testing (AST).

As a novel compound, its specific antimicrobial spectrum and potency are yet to be fully characterized. Therefore, this guide is structured not as a rigid set of instructions, but as a foundational framework. It combines established, gold-standard protocols from the Clinical and Laboratory Standards Institute (CLSI) with the practical insights required to adapt these methods for a new investigational compound.[6][7][8] We will proceed logically from initial compound handling and solubility assessment to quantitative and qualitative measures of antimicrobial effect.

The core objective is to empower researchers to generate reliable, reproducible data on the antimicrobial properties of this compound, thereby enabling informed decisions in the drug development pipeline. The principles and protocols detailed herein are broadly applicable to other novel antimicrobial candidates.

Part 1: Physicochemical Characterization and Stock Solution Preparation

Before any biological assay, understanding the physical and chemical properties of the test article is paramount for ensuring accurate and reproducible results.

Compound Profile (Hypothetical)

While extensive experimental data for this compound is not publicly available, we can infer some properties based on its structure and related compounds.[9][10]

| Property | Predicted Value/Consideration | Rationale & Importance |

| Molecular Formula | C₉H₈Cl₂FNO | Essential for calculating molarity and concentration. |

| Molecular Weight | ~236.07 g/mol | Crucial for preparing stock solutions of known concentrations. |

| Solubility | Likely low in aqueous media | The presence of two chloro- and one fluoro-phenyl group suggests hydrophobicity. Poor solubility can lead to compound precipitation and inaccurate MIC values. |

| Stability | Generally stable | Amide bonds are relatively stable. However, stability in solution (especially in biological media at 37°C) should be verified. |

| pKa | Weakly acidic/neutral | The amide proton is very weakly acidic. This influences solubility at different pH values. |

Critical First Step: Solubility and Solvent Selection

The choice of solvent is a critical variable that can significantly impact the outcome of susceptibility tests. The ideal solvent should dissolve the compound at the highest concentration needed for the assay while exhibiting no intrinsic antimicrobial activity at the working concentration.

Protocol: Solubility Assessment

-

Initial Screen: Attempt to dissolve 10 mg of this compound in 1 mL of various solvents. Start with aqueous buffers (e.g., phosphate-buffered saline, PBS) and progress to organic solvents.

-

Recommended Solvents:

-

Primary Choice: Dimethyl sulfoxide (DMSO). It is a powerful solvent for many organic compounds and is widely used in AST.

-

Alternatives: Ethanol, Methanol.

-

-

Solvent Toxicity Control: It is mandatory to run a parallel control experiment with the chosen solvent at the highest concentration used in the assay to ensure it does not inhibit microbial growth on its own. Typically, the final concentration of DMSO should not exceed 1-2% (v/v) in the final assay medium.

Preparation of a High-Concentration Stock Solution

Accurate preparation of the stock solution is the foundation of reliable serial dilutions.

Protocol: Stock Solution Preparation (Example using DMSO)

-

Weighing: Accurately weigh a precise amount of this compound (e.g., 10 mg) using an analytical balance.

-

Dissolution: Add the compound to a sterile, conical tube. Add a calculated volume of 100% DMSO to achieve a high-concentration stock (e.g., 10 mg/mL or a molar concentration like 10 mM).

-

Solubilization: Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be necessary but monitor for any signs of degradation.

-

Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. Confirm the stability of the compound under these storage conditions for the intended duration of the study.

Part 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is the "gold standard" for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12] The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism after overnight incubation.[11] This quantitative method is essential for assessing the potency of this compound.

Underlying Principle & Causality

This assay relies on challenging a standardized number of bacteria with a range of serially diluted concentrations of the test compound. By observing the lowest concentration at which no growth occurs, we can quantitatively measure the compound's inhibitory activity. Following standardized procedures, such as those from CLSI document M07, ensures that results are reproducible and comparable across different laboratories.[12]

Experimental Workflow Diagram

Caption: Workflow for MIC determination via broth microdilution.

Detailed Protocol: Broth Microdilution

Materials:

-

This compound stock solution

-

Sterile 96-well flat-bottom microtiter plates

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)[13]

-

Bacterial strains (e.g., ATCC reference strains of Staphylococcus aureus, Escherichia coli)

-

Sterile saline or PBS

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Multichannel pipette

Procedure:

-

Inoculum Preparation: a. From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer (OD₆₂₅ of 0.08-0.13). d. Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Plate Preparation (Serial Dilution): a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate row. b. In well 1, add 200 µL of the working solution of this compound (diluted from the stock in CAMHB to twice the highest desired test concentration). c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. d. Well 11 will serve as the Growth Control (containing CAMHB and bacteria, but no compound). e. Well 12 will serve as the Sterility Control (containing only CAMHB).

-

Inoculation: a. Add the appropriate volume of the diluted bacterial inoculum (from step 1d) to wells 1 through 11 to achieve the final concentration of 5 x 10⁵ CFU/mL. The exact volume depends on the dilution factor used in step 1d.

-

Incubation: a. Cover the plate with a lid and incubate at 35 ± 2°C for 16-20 hours in ambient air.[14]

-

Reading and Interpreting the MIC: a. Place the plate on a reading stand or view from the bottom using a mirror. b. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well). c. The growth control (well 11) must show distinct turbidity. The sterility control (well 12) must remain clear.

Data Presentation: MIC Values

Summarize the results in a clear, tabular format.

| Organism | Strain | Gram Stain | MIC (µg/mL) | MIC (µM) |

| Staphylococcus aureus | ATCC 29213 | Positive | [Result] | [Result] |

| Escherichia coli | ATCC 25922 | Negative | [Result] | [Result] |

| Pseudomonas aeruginosa | ATCC 27853 | Negative | [Result] | [Result] |

| Candida albicans | ATCC 90028 | N/A (Fungus) | [Result] | [Result] |

Part 3: Disk Diffusion Assay for Qualitative Susceptibility

The disk diffusion (Kirby-Bauer) method provides a qualitative assessment of antimicrobial activity.[15] It is a simple, cost-effective method for preliminary screening of a compound against a panel of microorganisms.[14]

Underlying Principle & Causality

A paper disk impregnated with a known amount of the test compound is placed on an agar plate swabbed with a bacterial lawn.[16] The compound diffuses into the agar, creating a concentration gradient.[16] If the organism is susceptible, a clear "zone of inhibition" will form around the disk where bacterial growth is prevented.[15] The diameter of this zone is proportional to the susceptibility of the organism and the diffusion characteristics of the compound.

Experimental Workflow Diagram

Caption: Workflow for the Kirby-Bauer disk diffusion assay.

Detailed Protocol: Disk Diffusion

Materials:

-

This compound solution

-

Sterile 6 mm paper disks

-

Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)[16]

-

Bacterial strains and 0.5 McFarland inoculum (prepared as in 2.3)

-

Sterile cotton swabs

-

Forceps

-

Ruler or calipers

Procedure:

-

Disk Preparation: a. Aseptically apply a precise volume (e.g., 10-20 µL) of the this compound solution onto sterile paper disks to achieve a specific drug load (e.g., 30 µ g/disk ). b. Allow the solvent to evaporate completely in a sterile environment. Prepare solvent-only control disks similarly.

-

Plate Inoculation: a. Dip a sterile cotton swab into the standardized 0.5 McFarland bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube. b. Swab the entire surface of an MHA plate uniformly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure even coverage.[14] c. Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

-

Disk Placement: a. Using sterile forceps, place the prepared compound disks onto the inoculated agar surface. b. Gently press each disk to ensure complete contact with the agar.[17] c. Space the disks sufficiently far apart (e.g., at least 24 mm from center to center) to prevent overlapping zones.[16]

-

Incubation: a. Invert the plates and incubate at 35 ± 2°C for 16-18 hours.[14]

-

Reading and Interpreting Results: a. Measure the diameter of the zone of inhibition (including the disk) to the nearest millimeter (mm) using a ruler or calipers against a dark background. b. A larger zone of inhibition generally indicates greater antimicrobial activity. The solvent control should show no zone of inhibition.

Part 4: Time-Kill Kinetics Assay